1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine
Description
Properties
CAS No. |
1258640-04-8 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-(4,5-dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine |
InChI |
InChI=1S/C8H16N2O/c1-3-6(2)8(9)7-4-5-11-10-7/h6,8H,3-5,9H2,1-2H3 |
InChI Key |
VUYBPOBWFNPQOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1=NOCC1)N |
Origin of Product |
United States |
Preparation Methods
Construction of the Oxazole Ring
The oxazole ring can be formed via cyclization reactions involving amino alcohols or α-hydroxy ketones with appropriate nitrogen sources. Common synthetic routes include:
- Cyclodehydration of β-amino alcohols: Starting from a β-amino alcohol precursor, cyclization under dehydrating conditions (e.g., using acid catalysts or dehydrating agents) yields the 4,5-dihydro-1,2-oxazole ring.
- Multicomponent reactions: Utilizing aldehydes, amines, and α-ketoesters under acidic catalysis to form oxazole derivatives in a one-pot manner. This approach often employs phosphoric acid catalysts in solvents like dichloromethane to optimize yield and reaction time.
Introduction of the 2-Methylbutan-1-amine Side Chain
The amine side chain is typically introduced by:
- Nucleophilic substitution or reductive amination: Using a suitable precursor such as a halogenated or aldehyde derivative of 2-methylbutane, followed by amination or reductive amination with ammonia or primary amines.
- Alkylation of the oxazole ring nitrogen: Although less common due to regioselectivity challenges, selective alkylation can be employed to attach the side chain to the oxazole nitrogen atom.
Typical Reaction Conditions and Catalysts
- Solvents: Dichloromethane is preferred for its ability to dissolve reagents and catalysts effectively, facilitating cyclization and condensation reactions.
- Catalysts: Phosphoric acid derivatives, including BINOL-derived phosphoric acids, are used to catalyze cyclizations and multicomponent condensations, providing good yields and facilitating purification.
- Drying agents: Magnesium sulfate (MgSO4) is employed to remove water generated during condensation reactions, shifting equilibrium toward product formation.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of β-amino alcohol | Starting from 2-methylbutanal and ammonia | β-amino alcohol intermediate |
| 2 | Cyclodehydration | Acid catalyst (e.g., phosphoric acid), DCM, MgSO4 | Formation of 4,5-dihydro-1,2-oxazole ring |
| 3 | Amination/Reductive amination | Reductive amination with ammonia or amine, reducing agent (e.g., NaBH4) | Introduction of primary amine side chain |
This sequence exemplifies the multi-step nature of the synthesis, requiring careful control of reaction conditions to ensure regioselectivity and yield.
Summary Table of Preparation Parameters
| Parameter | Description | Notes |
|---|---|---|
| Starting materials | 2-Methylbutanal, ammonia, β-amino alcohol precursors | Commercially available or synthesized |
| Key reagents | Phosphoric acid catalyst, MgSO4, reducing agents | BINOL-phosphoric acid preferred catalyst |
| Solvent | Dichloromethane (DCM) | Optimal for solubility and reaction rate |
| Reaction type | Cyclodehydration, reductive amination | Multi-step synthesis |
| Temperature range | Ambient to mild heating (25–60 °C) | Controlled to avoid side reactions |
| Yield | Moderate to high (variable by protocol) | Enhanced by drying agents and catalyst choice |
The preparation of this compound is achieved through a multi-step synthetic process involving cyclodehydration to form the oxazole ring and subsequent introduction of the amine side chain. Advances in catalyst selection, solvent optimization, and drying techniques have improved the efficiency and yield of this synthesis. These methods are supported by experimental data and literature protocols emphasizing the importance of reaction media and catalyst choice for optimal outcomes.
This compound’s unique structure and synthesis versatility make it a promising candidate for further research in heterocyclic chemistry and potential applications in pharmaceutical development.
Chemical Reactions Analysis
Acylation Reactions
The primary amine undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example:
Reaction :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | EtN, DCM, 25°C | N-Acetyl derivative | 85% | |
| Benzoyl chloride | NaOH, HO/THF | N-Benzoylamide | 78% |
This reaction is critical for modifying bioavailability in pharmacological applications .
Oxazole Ring Functionalization
The 4,5-dihydrooxazole moiety participates in electrophilic substitutions and ring-opening reactions:
Electrophilic Aromatic Substitution
Nitration or halogenation occurs at the oxazole’s α-position under acidic conditions:
Reaction :
| Reagent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| HNO | HSO, 0°C | 3-Nitro derivative | 90% |
Ring-Opening Hydrolysis
Under acidic or basic conditions, the oxazole hydrolyzes to form β-amino alcohols:
Reaction :
| Conditions | Product | Rate Constant (k) | Source |
|---|---|---|---|
| 1M HCl, reflux | 2-Methylbutan-1-amine glycol |
Cyclization Reactions
The amine and oxazole groups facilitate intramolecular cyclization:
Formation of Bicyclic Imidazolidinones
Under dehydrating conditions (e.g., PO), the compound forms fused heterocycles:
Reaction :
| Catalyst | Temperature | Product Yield | Source |
|---|---|---|---|
| PO | 120°C | 72% |
Nucleophilic Substitution
The amine acts as a nucleophile in alkylation or arylation reactions:
Benzylation
Reaction with benzyl bromide yields N-alkylated products:
Reaction :
| Base | Solvent | Time | Yield | Source |
|---|---|---|---|---|
| KCO | DMF | 12 h | 88% |
Oxidative Degradation
The oxazole ring degrades under strong oxidative conditions:
Reaction :
| Oxidizing Agent | Catalyst | Degradation Product | Source |
|---|---|---|---|
| HO | NaMoO | 2-Methylbutanamide |
Complexation with Metals
The amine and oxazole nitrogen atoms coordinate transition metals:
| Metal Salt | Ligand:Metal Ratio | Application | Source |
|---|---|---|---|
| CuCl | 2:1 | Catalytic oxidation | |
| Pd(OAc) | 1:1 | Cross-coupling reactions |
Scientific Research Applications
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Agrochemical Relevance : Oxathiapiprolin’s success () underscores the dihydro-oxazole scaffold’s utility in designing pesticides, likely due to its balance of stability and reactivity .
- Medicinal Chemistry : Imidazoline derivatives () are precursors to urea-based therapeutics, suggesting that the target compound’s amine group could be functionalized for similar purposes .
- Computational Modeling : The Colle-Salvetti correlation functional () and Becke’s exact-exchange methods () provide robust tools for predicting the target compound’s reactivity and solvation effects .
Biological Activity
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine is a chemical compound characterized by its oxazole ring and a branched amine side chain. This unique structure suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. The compound's molecular formula is CHNO, with a molecular weight of 156.23 g/mol.
Chemical Structure and Properties
The structural complexity of this compound contributes to its reactivity and potential biological interactions. The oxazole ring can participate in various chemical reactions, making it a versatile scaffold for drug development.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 156.23 g/mol |
| CAS Number | 1258640-04-8 |
| Density | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. The presence of the amine group allows for nucleophilic interactions, while the oxazole ring may facilitate binding to various biomolecules.
Anticancer Activity
Preliminary studies suggest that derivatives of oxazole compounds can exhibit anticancer properties. The mechanisms may involve the inhibition of cancer cell proliferation or induction of apoptosis in tumor cells. Further research is required to evaluate the specific effects of this compound in cancer models.
Case Studies and Research Findings
A systematic analysis of structure–activity relationships (SAR) has been conducted on compounds similar to this compound. These studies highlight the importance of molecular modifications in enhancing biological activity:
Case Study: SAR Analysis
A study utilizing data from ChEMBL assessed various single atom modifications (SAMs) on oxazole derivatives. It was found that certain modifications significantly enhanced bioactivity compared to their parent compounds. This highlights the potential for optimizing this compound through targeted chemical modifications.
Q & A
Basic: What synthetic methodologies are recommended for 1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine, and how can reaction parameters be optimized for yield improvement?
Answer:
Palladium-catalyzed hydroamination or allylic substitution with hydrazine derivatives are viable routes for synthesizing allylamine derivatives, as demonstrated in analogous systems . Reaction optimization can employ factorial design to evaluate variables (e.g., temperature, catalyst loading, solvent polarity) systematically, ensuring robust parameter selection and yield maximization . For heterocyclic ring formation, cyclization strategies using hydroxylamine intermediates may be adapted from protocols for structurally related oxazol-3-yl compounds .
Basic: What crystallographic techniques are essential for determining the three-dimensional structure of this compound, and how can SHELX software enhance refinement accuracy?
Answer:
X-ray diffraction (XRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL) enables high-precision refinement of atomic coordinates, thermal parameters, and occupancy factors, even for small-molecule crystals . To address potential challenges like twinning or low-resolution data, SHELXL’s robust restraints and constraints (e.g., rigid-bond, similarity) improve convergence . For the 4,5-dihydrooxazole ring, Cremer-Pople puckering coordinates should be applied to quantify non-planar distortions .
Advanced: How can researchers resolve discrepancies in crystallographic data refinement, particularly in cases of low-resolution or twinned data?
Answer:
For low-resolution data, SHELXL’s "L.S." (least-squares) constraints and anti-bumping restraints stabilize refinement . Twinned data require twin law identification via SHELXD or PLATON, followed by HKLF5 format refinement in SHELXL . Discrepancies in thermal motion or bond lengths should be cross-validated with density functional theory (DFT)-optimized geometries to ensure physical plausibility .
Advanced: What computational approaches predict the compound's bioactivity, and which molecular descriptors are critical for docking studies?
Answer:
Molecular docking (e.g., AutoDock Vina) using canonical SMILES or InChI descriptors (derived from crystallographic data) can model ligand-receptor interactions . Key parameters include:
- Lipophilicity (logP): Influences membrane permeability.
- Electrostatic potential maps: Identify hydrogen-bonding sites on the oxazole ring.
- Torsional flexibility: Assess conformational adaptability during binding.
Validation against experimental IC50 values or crystallographic ligand poses (e.g., PDB entries) is critical .
Basic: What safety protocols must be followed when handling this amine compound to mitigate exposure risks?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors .
- Waste disposal: Segregate hazardous waste and transfer to certified treatment facilities .
- Emergency measures: Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .
Advanced: How does the puckering conformation of the 4,5-dihydrooxazole ring influence the compound's reactivity and intermolecular interactions?
Answer:
Ring puckering (quantified via Cremer-Pople coordinates) modulates steric and electronic effects:
- Amplitude (q): Larger q values increase ring strain, potentially enhancing electrophilic reactivity.
- Phase angle (φ): Determines pseudorotational conformation, affecting hydrogen-bonding donor/acceptor profiles .
Comparative analysis of SHELX-refined structures can correlate puckering modes with crystallographic packing motifs (e.g., π-π stacking, van der Waals contacts) .
Advanced: In structure-activity relationship (SAR) studies, how can systematic substitution on the oxazole ring be designed to evaluate pharmacological potential?
Answer:
- Substitution strategy: Introduce electron-withdrawing/donating groups (e.g., -F, -CH3) at C3 or C5 positions to modulate electronic density .
- Methodology: Use fractional factorial design to screen substituent combinations efficiently, prioritizing key variables (e.g., steric bulk, polarity) .
- Validation: Pair computational docking (e.g., Glide) with in vitro assays to link structural modifications to target affinity .
Basic: What analytical techniques are critical for confirming the compound’s purity and structural integrity post-synthesis?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects impurities.
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry and detects diastereomers.
- XRD: Resolves stereochemical ambiguities and verifies crystal packing .
Cross-referencing with safety data sheets ensures handling protocols align with observed reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
